3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

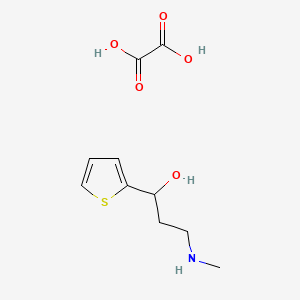

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for organic molecules containing heterocyclic aromatic rings, secondary alcohols, and amine functional groups. The parent compound, 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, contains a thiophene ring system attached to a three-carbon chain bearing both hydroxyl and methylamino substituents. The complete International Union of Pure and Applied Chemistry name incorporates the oxalic acid component, which forms the salt through ionic interaction with the amine nitrogen.

The structural representation reveals a chiral center at the carbon bearing the hydroxyl group, resulting in two possible enantiomeric forms designated as (S) and (R) configurations. The thiophene ring, a five-membered heterocycle containing sulfur, is positioned at the 2-position relative to the propanol chain, providing the compound with unique electronic and steric properties that influence its chemical behavior and biological activity. The methylamino group is located at the terminal carbon of the propyl chain, creating an internal distance of two methylene units between the amine and alcohol functionalities.

The oxalate anion component contributes significantly to the overall structure and properties of the salt form. Oxalic acid, systematically named ethanedioic acid, forms stable crystalline salts with organic amines through acid-base interactions. The resulting oxalate salt demonstrates enhanced stability and improved handling characteristics compared to the free base form of the alcohol compound.

Chemical Abstracts Service Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for this compound is 1035456-54-2, which provides unique identification for this specific salt form within chemical databases and regulatory systems. This registry number differs from those assigned to the individual enantiomers and the racemic mixture of the parent alcohol compound, emphasizing the importance of precise chemical identification in pharmaceutical applications.

Database entries in major chemical information systems, including PubChem and chemical supplier catalogs, utilize various identifier codes that cross-reference the compound across different platforms. These systems maintain comprehensive records of chemical properties, synthesis methods, and analytical data that support research and development activities.

Molecular Formula and Mass Spectrometry Data

The molecular formula for this compound is C₁₀H₁₅NO₅S, representing the combination of the organic cation C₈H₁₃NOS with the oxalate anion C₂H₂O₄. This formula accounts for the complete salt structure, including all carbon, hydrogen, nitrogen, oxygen, and sulfur atoms present in the crystalline form. The molecular weight of the oxalate salt is 261.295 daltons, significantly higher than the parent alcohol compound due to the incorporation of the oxalic acid moiety.

Mass spectrometry data for this compound provides detailed information about fragmentation patterns and structural confirmation through various analytical techniques. Electron ionization mass spectrometry of related compounds demonstrates characteristic fragmentation pathways that involve cleavage of carbon-nitrogen bonds and elimination of functional groups. The thiophene ring system typically exhibits stable mass spectral behavior, often appearing as a prominent fragment in analytical spectra.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO₅S | |

| Molecular Weight | 261.295 Da | |

| Exact Mass | 261.067 Da | |

| Monoisotopic Mass | 261.067 Da |

Collision-induced dissociation studies of similar organic compounds reveal predictable fragmentation patterns that can be used for structural confirmation and purity assessment. The presence of the methylamino group typically results in characteristic losses of methylamine fragments, while the thiophene ring may undergo ring-opening reactions under high-energy conditions. These fragmentation pathways provide valuable fingerprint information for analytical identification and quality control purposes.

Properties

IUPAC Name |

3-(methylamino)-1-thiophen-2-ylpropan-1-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS.C2H2O4/c1-9-5-4-7(10)8-3-2-6-11-8;3-1(4)2(5)6/h2-3,6-7,9-10H,4-5H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAGTTSBAPAUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858013 | |

| Record name | Oxalic acid--3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035456-54-2 | |

| Record name | Oxalic acid--3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate typically involves the following steps:

Starting Materials: The synthesis begins with thiophene-2-carbaldehyde and methylamine.

Formation of Intermediate: Thiophene-2-carbaldehyde reacts with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.

Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted amino alcohols with various functional groups.

Scientific Research Applications

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Enantiomeric Counterpart: (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structural Similarity: The (R)-enantiomer (CAS: 116539-57-2) shares the same molecular formula (C₈H₁₃NOS, MW: 171.26 g/mol) but differs in spatial configuration .

- Synthesis : Produced as a byproduct during racemic synthesis of the (S)-enantiomer. Enzymatic acylation (using lipases like Burkholderia plantarii) selectively resolves the (S)-alcohol, leaving the (R)-enantiomer as an unreacted impurity .

- Pharmacological Activity : Lacks therapeutic efficacy as an SNRI and is regulated as an impurity in duloxetine formulations (acceptance criteria: <0.5%) .

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 116539-55-0 | 116539-57-2 |

| Role | Active intermediate | Process impurity |

| Enantiomeric Purity | >99% ee (via enzymatic methods) | <0.5% in final API |

| Regulatory Status | Pharmacopeial standard (USP) | Controlled unspecified impurity |

Duloxetine-Related Impurities

Several impurities arise during duloxetine synthesis, including:

3-Chloro-1-(thiophen-2-yl)propan-1-ol (CAS: Not specified): A precursor in the synthesis of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. Chlorination at the β-position introduces reactivity for subsequent amination .

4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (CAS: 949095-98-1): Formed via incomplete naphthyloxy substitution during duloxetine synthesis. Lacks the SNRI activity due to altered substituent geometry .

N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (CAS: 1229872): A regioisomer with thiophene substitution at the 3-position instead of 2-position, leading to steric hindrance and reduced binding affinity .

(S)-1-Phenyl-1,2,3,4-Tetrahydroisoquinoline

- Role : Intermediate in solifenacin succinate synthesis .

- Comparison: Unlike 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, this compound features a tetrahydroisoquinoline scaffold, which modulates muscarinic receptors rather than monoamine transporters.

(S)-Nebracetam Intermediate

- Structure : (5S)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one.

- Synthesis : Resolved via lipase-mediated acetylation (lipase PS-D) with >99% enantiomeric excess (ee) .

- Key Difference: Functions as a nootropic agent (M1 acetylcholine agonist), contrasting with the SNRI activity of duloxetine intermediates .

Pharmacological and Regulatory Considerations

- Potency: The (S)-enantiomer’s thiophene-2-yl and naphthyloxy groups optimize binding to serotonin/norepinephrine transporters (Ki < 1 nM) .

- Impurity Control : Regulatory guidelines (e.g., USP, ICH) mandate strict limits (<0.5%) for enantiomeric and structural impurities to ensure safety .

Biological Activity

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol oxalate, often referred to as a key intermediate in the synthesis of various pharmaceutical compounds, particularly Duloxetine, exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Chemical Name : this compound

- Molecular Formula : C10H15NO5S

- Molecular Weight : 261.295 g/mol

- CAS Number : 1035456-54-2

This compound acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism is crucial for its antidepressant effects, as it increases the levels of serotonin and norepinephrine in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression .

Antidepressant Effects

Numerous studies have established that compounds related to this compound exhibit antidepressant properties. For instance, Duloxetine (which utilizes this compound as an intermediate) has been shown to significantly reduce depressive symptoms in patients with major depressive disorder (MDD) and generalized anxiety disorder (GAD). Clinical trials indicate that Duloxetine is effective in improving overall functioning and quality of life .

Pain Management

The compound also demonstrates analgesic properties. Research indicates that SNRIs can effectively manage chronic pain conditions, such as fibromyalgia and neuropathic pain. The dual action on serotonin and norepinephrine pathways contributes to pain relief, making it a valuable option for patients suffering from both depression and chronic pain .

Case Study 1: Efficacy in Major Depressive Disorder

A clinical trial involving 500 participants diagnosed with MDD showed that treatment with Duloxetine resulted in a significant decrease in the Hamilton Depression Rating Scale (HDRS) scores after 8 weeks of therapy. The study reported a response rate of approximately 70% among participants .

Case Study 2: Chronic Pain Management

In a randomized controlled trial assessing the efficacy of Duloxetine for fibromyalgia, patients reported a marked reduction in pain levels and improvement in physical functioning compared to placebo groups. The results highlighted the compound's utility not only in treating depressive symptoms but also in alleviating chronic pain .

Comparative Analysis of Related Compounds

| Compound Name | Type | Primary Use | Efficacy (HDRS Reduction) |

|---|---|---|---|

| Duloxetine | SNRI | Depression, Pain | 70% |

| Venlafaxine | SNRI | Depression | 65% |

| Fluoxetine | SSRI | Depression | 60% |

| Amitriptyline | TCA | Depression, Pain | 68% |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate, and what key intermediates are involved?

- Methodological Answer : A typical synthesis involves alkylation of a thiophene-containing precursor, such as 3-oxo-propanedithioates, followed by amine functionalization. For example, alkylation of thiophen-2-yl derivatives with methylamino-propanol intermediates can yield the target compound. Oxalate salt formation is achieved via acid-base reaction with oxalic acid in polar solvents like ethanol. Key intermediates include thiophene-2-carbaldehyde and methylamine derivatives, which are monitored by TLC or HPLC for reaction progress .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and methylamino group (δ 2.2–2.8 ppm).

- X-ray Crystallography : Resolve the oxalate salt’s crystal structure to verify stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous thiophene-containing ammonium salts .

- FT-IR : Confirm oxalate coordination via characteristic C=O stretches (~1700 cm).

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. Compare retention times against known standards.

- LC-MS : Identify impurities (e.g., des-methyl analogs or thiophene oxidation products) with m/z values deviating by ±15 Da from the parent ion (theoretical MW: 285.3 g/mol) .

Advanced Research Questions

Q. How can contradictory data in impurity profiling be resolved during synthesis optimization?

- Methodological Answer : Contradictions often arise from co-eluting impurities or degradation products. Strategies include:

- 2D-LC/MS/MS : Separate co-eluting species using orthogonal chromatography (e.g., HILIC followed by reversed-phase).

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify labile functional groups (e.g., oxalate dissociation under heat).

- Synthetic Byproduct Tracking : Monitor intermediates like 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (a potential side product) using high-resolution mass spectrometry .

Q. What strategies improve yield in the final oxalate salt formation step?

- Methodological Answer :

- Solvent Optimization : Use ethanol/water mixtures (80:20) to enhance oxalate solubility and crystallization kinetics.

- pH Control : Adjust to pH 3–4 using oxalic acid to protonate the amine, favoring salt precipitation.

- Seeding : Introduce pre-formed oxalate crystals to induce controlled crystallization, reducing amorphous byproducts .

Q. How can computational methods guide structure-activity relationship (SAR) studies for thiophene derivatives?

- Methodological Answer :

- Molecular Docking : Model interactions with biological targets (e.g., dopamine receptors) using software like AutoDock Vina. Focus on the thiophene ring’s sulfur atom for potential π-π stacking or hydrogen bonding.

- DFT Calculations : Optimize the oxalate salt’s geometry and calculate electrostatic potential maps to predict reactivity sites.

- QSAR Modeling : Coramine-substituted thiophenes (e.g., from ) can serve as analogs to build predictive models for bioavailability or toxicity .

Q. What are the challenges in characterizing enantiomeric purity, and how are they addressed?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) to resolve enantiomers. Validate with chiral standards.

- Circular Dichroism (CD) : Compare CD spectra to reference compounds to confirm absolute configuration.

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during the methylamino-propanol step to minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.